molecular formula C11H14FNO B291378 N-(3-fluorophenyl)pentanamide

N-(3-fluorophenyl)pentanamide

Cat. No.: B291378
M. Wt: 195.23 g/mol
InChI Key: OIGPCDXYKBRJLA-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)pentanamide is a fluorinated aromatic amide derivative characterized by a pentanamide backbone attached to a meta-fluorinated phenyl group. The fluorine atom at the meta position introduces electron-withdrawing effects, which may enhance metabolic stability and influence lipophilicity compared to non-fluorinated or para-substituted analogs .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-(3-fluorophenyl)pentanamide

InChI

InChI=1S/C11H14FNO/c1-2-3-7-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H,13,14)

InChI Key

OIGPCDXYKBRJLA-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=CC=C1)F

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Electronic Effects

N-(4-Methoxyphenyl)Pentanamide (N4MP)
  • Structure : Features a para-methoxy group instead of meta-fluorine.
  • Key Properties: Anthelmintic Activity: Demonstrated time- and concentration-dependent activity against Toxocara canis, comparable to albendazole but with lower cytotoxicity . Drug-Likeness: Adheres to Lipinski’s rule of five, with high gastrointestinal absorption and favorable logP (~2.8) . Synthesis: Synthesized via condensation of 4-anisidine and pentanoic acid, yielding 69% purity .
  • Comparison :
    • The para-methoxy group in N4MP enhances water solubility (TPSA = 46.2 Ų) due to its polar nature, whereas the meta-fluorine in N-(3-fluorophenyl)pentanamide may reduce polarity (estimated TPSA = 29.1 Ų) .
    • Fluorine’s electron-withdrawing effect could improve metabolic stability compared to the electron-donating methoxy group .
N-(4-Phenylthiazol-2-yl)Pentanamide Derivatives
  • Structure: Pentanamide linked to thiazole rings with varied substituents (e.g., chlorophenyl, nitroguanidino).
  • Key Properties: Compound 15 (2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide) showed moderate activity in unspecified assays .
  • This compound’s simpler structure may offer synthetic advantages .

Fluorinated Analogs: Lipophilicity and Bioavailability

3-Methyl-N-[2-(Trifluoromethyl)Phenyl]Butanamide
  • Structure : Trifluoromethyl group at the ortho position.
  • Comparison :
    • This compound’s meta-fluorine likely results in lower logP (~2.5–3.0), balancing bioavailability and CNS penetration .
N-(6-Fluoro-1,3-Benzothiazol-2-yl)Pentanamide
  • Structure : Fluorine on a benzothiazole ring.
  • Key Properties :
    • Molecular weight = 252.31 g/mol; moderate solubility (PSA = 72.3 Ų) .
  • Comparison :
    • The benzothiazole moiety increases molecular complexity and may limit metabolic stability compared to the simpler phenyl group in this compound .

Pharmacokinetic and Toxicity Profiles

Parameter This compound (Estimated) N4MP Albendazole
Molecular Weight (g/mol) ~209.2 223.3 265.3
logP 2.5–3.0 2.8 3.1
TPSA (Ų) 29.1 46.2 65.6
Cytotoxicity (Human) Likely low (fluorine reduces metabolism) None 30% cell death
BBB Penetration Moderate (predicted) High Low
  • Toxicity : Fluorine’s blocking of reactive metabolic sites may reduce toxicity compared to albendazole, similar to N4MP’s low cytotoxicity profile .

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